3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile
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Overview
Description
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluorohydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Chlorination: The thiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or sulfuryl chloride.
Introduction of the Difluorohydroxypropanenitrile Group: This step involves the reaction of the chlorinated thiophene with a difluorinated nitrile precursor under basic conditions to introduce the difluorohydroxypropanenitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorothiophen-3-yl)butanoic acid
- 3-(2-chlorothiophen-3-yl)butanoic acid
- 2-[(2-chlorothiophen-3-yl)oxy]acetic acid
Uniqueness
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is unique due to the presence of both a difluorohydroxypropanenitrile group and a chlorinated thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2694728-40-8 |
---|---|
Molecular Formula |
C7H4ClF2NOS |
Molecular Weight |
223.6 |
Purity |
90 |
Origin of Product |
United States |
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